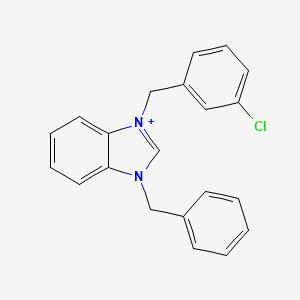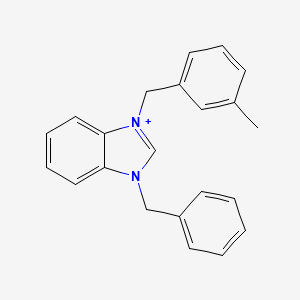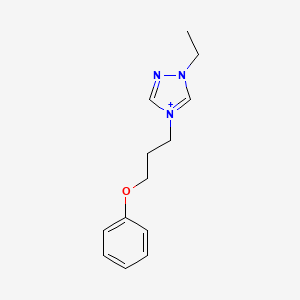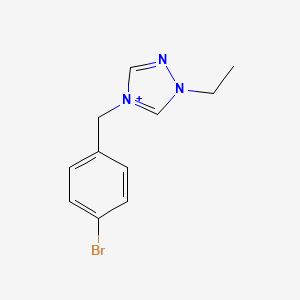
MYOGLOBIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myoglobin is an iron- and oxygen-binding protein found in the cardiac and skeletal muscle tissue of vertebrates in general and in almost all mammals . It is a cytoplasmic hemoprotein, expressed solely in cardiac myocytes and oxidative skeletal muscle fibers . Myoglobin is distantly related to hemoglobin and has a higher affinity for oxygen . High concentrations of myoglobin in muscle cells allow organisms to hold their breath for a longer period of time .
Synthesis Analysis
Myoglobin is developed in red muscle and heart cells in response to increased demand for oxygen during exercise . It is encoded by the MB gene, which is located on chromosome 22q12.3 and is composed of 8 exons .Molecular Structure Analysis
Myoglobin is a relatively small protein that contains 150 amino acids . It is extremely compact, and consists of 75% alpha helical structure . The interior amino acids are almost entirely nonpolar .Chemical Reactions Analysis
Myoglobin, a mobile carrier of oxygen, transports oxygen from the sarcolemma to the mitochondria of vertebrate heart and red muscle cells . Random displacement of oxymyoglobin molecules within a gradient of oxymyoglobin concentration provides a flux of oxygen additional to the simple diffusive flux .Physical And Chemical Properties Analysis
Myoglobin is a globular protein found in muscle tissue that helps to store and transport oxygen . It is similar to hemoglobin, found in red blood cells, but myoglobin is much more abundant in muscle tissue .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
11080-17-4 |
|---|---|
Formule moléculaire |
C36H75AlO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








